molecular formula C23H24N2O4 B11347032 N-(3,4-dimethoxybenzyl)-2-ethoxy-N-(pyridin-2-yl)benzamide

N-(3,4-dimethoxybenzyl)-2-ethoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11347032
M. Wt: 392.4 g/mol
InChI Key: SIXMCOJPVURRAM-UHFFFAOYSA-N
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Description

N-[(3,4-Dimethoxyphenyl)methyl]-2-ethoxy-N-(pyridin-2-yl)benzamide is a complex organic compound with a molecular formula of C21H22N2O3 This compound is characterized by the presence of a benzamide core, substituted with a 3,4-dimethoxyphenyl group, an ethoxy group, and a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-Dimethoxyphenyl)methyl]-2-ethoxy-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride.

    Introduction of the Pyridin-2-yl Group: The 2-ethoxybenzoyl chloride is then reacted with 2-aminopyridine in the presence of a base such as triethylamine to form N-(2-ethoxybenzoyl)-2-aminopyridine.

    Attachment of the 3,4-Dimethoxyphenyl Group: The final step involves the reaction of N-(2-ethoxybenzoyl)-2-aminopyridine with 3,4-dimethoxybenzyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-Dimethoxyphenyl)methyl]-2-ethoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-[(3,4-Dimethoxyphenyl)methyl]-2-ethoxy-N-(pyridin-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(3,4-Dimethoxyphenyl)methyl]-2-ethoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
  • N-(3,4-Dimethoxyphenyl)-N-[3-(2-pyridin-2-yl)ethyl]benzamide

Uniqueness

N-[(3,4-Dimethoxyphenyl)methyl]-2-ethoxy-N-(pyridin-2-yl)benzamide is unique due to the combination of its structural features, including the presence of both a pyridin-2-yl group and a 3,4-dimethoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-ethoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C23H24N2O4/c1-4-29-19-10-6-5-9-18(19)23(26)25(22-11-7-8-14-24-22)16-17-12-13-20(27-2)21(15-17)28-3/h5-15H,4,16H2,1-3H3

InChI Key

SIXMCOJPVURRAM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=N3

Origin of Product

United States

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